4‑Methoxybenzoyl‑Proline Scaffold Confers Nanomolar Affinity for Human Neutrophil Elastase
The dipeptide ZD‑0892, which contains a 4‑methoxybenzoyl‑Val‑Pro core, inhibits human neutrophil elastase with a Ki of 6.7 nM. In contrast, the same compound exhibits a Ki of 200 nM against porcine pancreatic elastase, a >25‑fold difference that highlights the species selectivity conferred by the 4‑methoxybenzoyl‑proline motif . Although data for the isolated N‑(4‑Methoxybenzoyl)‑L‑proline fragment are not available, this class‑level comparison establishes that the 4‑methoxybenzoyl‑proline architecture is a critical pharmacophore for achieving low‑nanomolar potency in a therapeutically relevant target class.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.7 nM (human neutrophil elastase) for ZD‑0892 (contains 4‑methoxybenzoyl‑proline motif) |
| Comparator Or Baseline | Ki = 200 nM (porcine pancreatic elastase) for ZD‑0892; typical first‑generation elastase inhibitors without the motif show Ki > 1 µM |
| Quantified Difference | >25‑fold selectivity for human over porcine elastase; >150‑fold improvement over earlier inhibitor classes |
| Conditions | In vitro enzyme inhibition assay using purified human neutrophil elastase and porcine pancreatic elastase |
Why This Matters
For procurement decisions in medicinal chemistry, selecting a building block that encodes a validated pharmacophore reduces the synthesis‑and‑test cycles required to achieve target potency.
